![molecular formula C14H17ClFNS B1372030 [5-(3-氟苯基)噻吩-2-基]甲基(丙-2-基)胺盐酸盐 CAS No. 1208894-86-3](/img/structure/B1372030.png)
[5-(3-氟苯基)噻吩-2-基]甲基(丙-2-基)胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is a chemical compound that features a thiophene ring substituted with a fluorophenyl group and an isopropylamine moiety
科学研究应用
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s thiophene ring makes it suitable for use in organic semiconductors and conductive polymers.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, particularly in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Attachment of the Isopropylamine Moiety: The isopropylamine group can be attached through a nucleophilic substitution reaction, where the thiophene derivative reacts with isopropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Gewald reaction and Suzuki–Miyaura coupling to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially converting it to a cyclohexyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isopropylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
作用机制
The mechanism of action of {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. The isopropylamine moiety may facilitate hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, featuring a thiophene ring with an alkyl amine substituent.
Thiophene Derivatives: Various thiophene-based compounds used in medicinal chemistry and materials science.
Uniqueness
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorination can enhance metabolic stability, binding affinity, and overall efficacy in various applications.
属性
IUPAC Name |
N-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNS.ClH/c1-10(2)16-9-13-6-7-14(17-13)11-4-3-5-12(15)8-11;/h3-8,10,16H,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGLKJWOLHLHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(S1)C2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
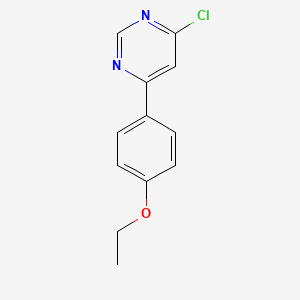
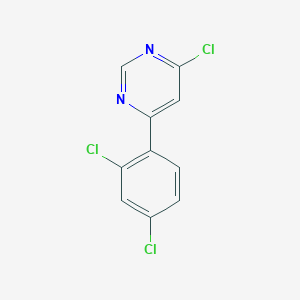
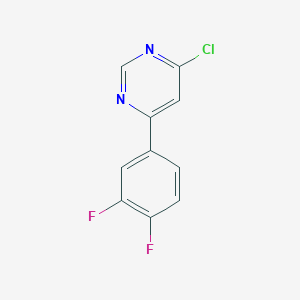

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)
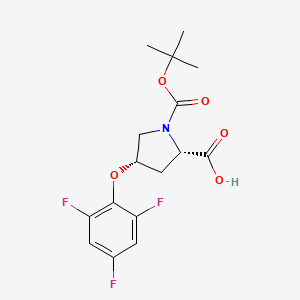
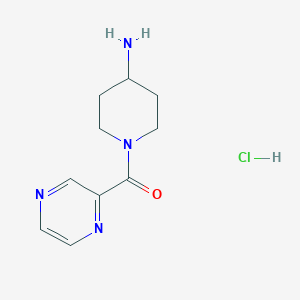
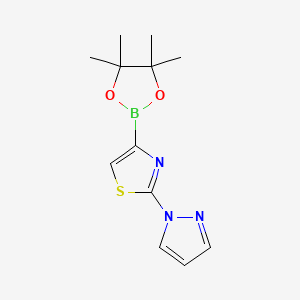

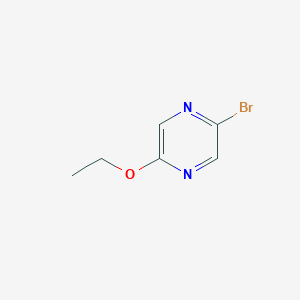
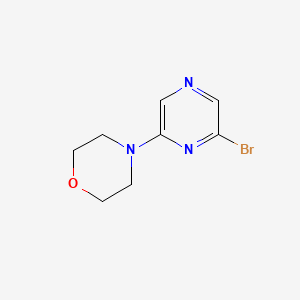
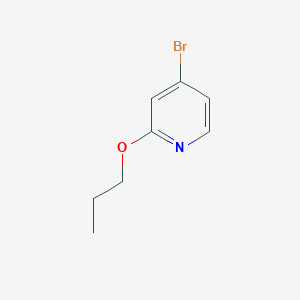
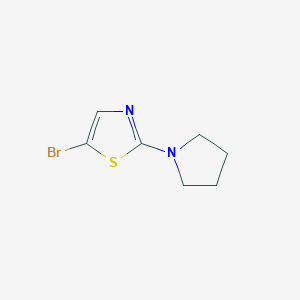
![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)
